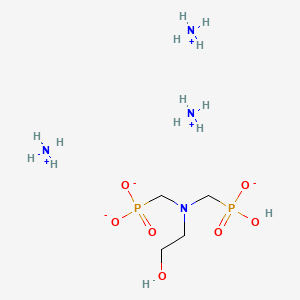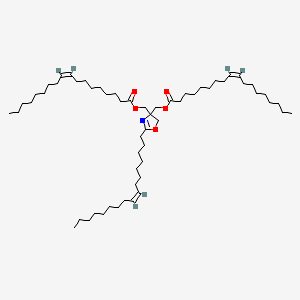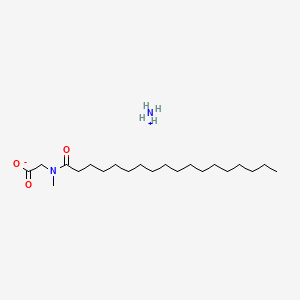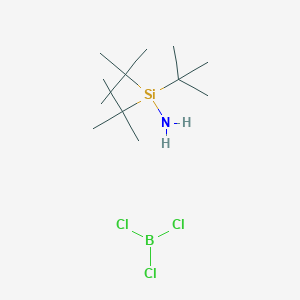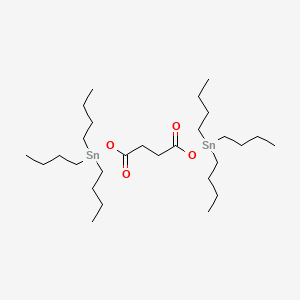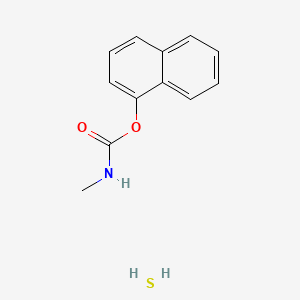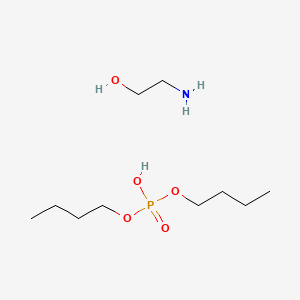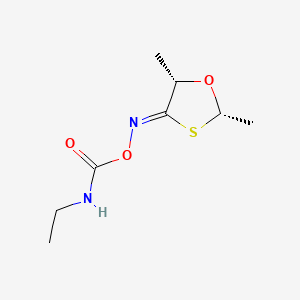
1,3-Oxathiolan-4-one, 2,5-dimethyl-, O-((ethylamino)carbonyl)oxime, (2alpha,4Z,5alpha)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Oxathiolan-4-one, 2,5-dimethyl-, O-((ethylamino)carbonyl)oxime, (2alpha,4Z,5alpha)- is a complex organic compound with a unique structure that includes an oxathiolane ring
Vorbereitungsmethoden
The synthesis of 1,3-Oxathiolan-4-one, 2,5-dimethyl-, O-((ethylamino)carbonyl)oxime, (2alpha,4Z,5alpha)- typically involves multiple steps. The synthetic routes often start with the preparation of the oxathiolane ring, followed by the introduction of the dimethyl groups and the ethylamino carbonyl oxime moiety. The reaction conditions usually require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactions in reactors with continuous monitoring and optimization of reaction parameters to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
1,3-Oxathiolan-4-one, 2,5-dimethyl-, O-((ethylamino)carbonyl)oxime, (2alpha,4Z,5alpha)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the ethylamino group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts in the presence of water and acid or base catalysts.
Wissenschaftliche Forschungsanwendungen
1,3-Oxathiolan-4-one, 2,5-dimethyl-, O-((ethylamino)carbonyl)oxime, (2alpha,4Z,5alpha)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3-Oxathiolan-4-one, 2,5-dimethyl-, O-((ethylamino)carbonyl)oxime, (2alpha,4Z,5alpha)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Vergleich Mit ähnlichen Verbindungen
1,3-Oxathiolan-4-one, 2,5-dimethyl-, O-((ethylamino)carbonyl)oxime, (2alpha,4Z,5alpha)- can be compared with other similar compounds such as:
1,3-Oxathiolan-4-one, 2,5-dimethyl-, O-((methylamino)carbonyl)oxime: This compound has a similar structure but with a methylamino group instead of an ethylamino group.
1,3-Oxathiolan-4-one, 2,5-dimethyl-, O-((propylamino)carbonyl)oxime: This compound has a propylamino group, which may result in different chemical and biological properties.
The uniqueness of 1,3-Oxathiolan-4-one, 2,5-dimethyl-, O-((ethylamino)carbonyl)oxime, (2alpha,4Z,5alpha)- lies in its specific structural features and the resulting chemical and biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
54266-86-3 |
|---|---|
Molekularformel |
C8H14N2O3S |
Molekulargewicht |
218.28 g/mol |
IUPAC-Name |
[(Z)-[(2S,5S)-2,5-dimethyl-1,3-oxathiolan-4-ylidene]amino] N-ethylcarbamate |
InChI |
InChI=1S/C8H14N2O3S/c1-4-9-8(11)13-10-7-5(2)12-6(3)14-7/h5-6H,4H2,1-3H3,(H,9,11)/b10-7-/t5-,6-/m0/s1 |
InChI-Schlüssel |
WCITXJZETUUTTC-MKYBCAMYSA-N |
Isomerische SMILES |
CCNC(=O)O/N=C\1/[C@@H](O[C@@H](S1)C)C |
Kanonische SMILES |
CCNC(=O)ON=C1C(OC(S1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



